molecular formula C19H16N4O3S B2740042 N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 941954-50-3

N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2740042
CAS No.: 941954-50-3
M. Wt: 380.42
InChI Key: FEUQFSARLAJTKJ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide (CAS Number: 946202-52-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C19H16N4O3S
  • Molecular Weight : 380.42 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and isoxazole moieties. The compound has been evaluated for its antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity Data

Compound Concentration (mM) Zone of Inhibition (mm) Bacteria Tested
This compound810E. coli
89S. aureus
88B. subtilis
87S. epidermidis

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, similar to established sulfonamide drugs .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that the compound may possess anticancer activity. Research indicates that benzothiazole derivatives can act as potent antimitotic agents.

Case Study: Anticancer Mechanism

A study published in June 2023 explored the anticancer potential of benzothiazole-based compounds, including derivatives similar to this compound. The study found that these compounds inhibit tubulin polymerization, thereby blocking cancer cell proliferation .

The proposed mechanism involves binding to the colchicine site on tubulin, which prevents microtubule assembly necessary for mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the methoxy group on the benzothiazole ring enhances lipophilicity, which may improve cellular uptake and bioavailability.

Table 2: Structure–Activity Relationship Insights

Modification Effect on Activity
Methoxy substitutionIncreases antibacterial potency
Variation in pyridine substitutionAlters selectivity towards different bacterial strains
Isoxazole ring modificationsPotentially enhances anticancer activity

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-9-14(22-26-12)18(24)23(11-13-5-4-8-20-10-13)19-21-17-15(25-2)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUQFSARLAJTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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